5,7-Dimethylquinolin-8-ol 1-oxide
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Overview
Description
5,7-Dimethylquinolin-8-ol 1-oxide: is a heterocyclic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5 and 7 positions, a hydroxyl group at the 8 position, and an oxide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide typically involves the oxidation of 5,7-Dimethylquinolin-8-ol. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylquinolin-8-ol 1-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5,7-Dimethylquinolin-8-ol.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: 5,7-Dimethylquinolin-8-ol 1-oxide is used as a reagent in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a building block for the synthesis of various quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological studies.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting microbial infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinolin-8-ol 1-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The oxide group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
5,7-Dimethylquinolin-8-ol: Lacks the oxide group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8 position but without methyl groups at the 5 and 7 positions.
Quinoline N-oxide: Similar structure but without the methyl groups, leading to different chemical and biological properties.
Uniqueness: 5,7-Dimethylquinolin-8-ol 1-oxide is unique due to the presence of both methyl groups and the oxide group, which confer distinct reactivity and potential applications. Its combination of structural features makes it a versatile compound in synthetic chemistry and a promising candidate in biological and medicinal research.
Properties
IUPAC Name |
5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWPWKBMHHTYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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